

Application Notes and Protocols for Developing Methyllinderone Derivatives with Improved Potency

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Compound of Interest

Compound Name: *Methyllinderone*

Cat. No.: *B015863*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the development of novel **Methyllinderone** derivatives with enhanced inhibitory potency against human chymase. **Methyllinderone**, a natural product, has been identified as an inhibitor of human chymase, a serine protease implicated in cardiovascular and inflammatory diseases. These notes detail the synthesis of derivatives, protocols for potency assessment, and the underlying signaling pathways.

Data Presentation: Structure-Activity Relationship of Methyllinderone Derivatives

The following table summarizes the structure-activity relationship (SAR) for a representative set of **Methyllinderone** derivatives. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀) against human chymase. The data illustrates the impact of substitutions at the R1 and R2 positions of the cyclopentane-1,3-dione core on inhibitory activity.

Compound ID	R1 Substituent	R2 Substituent	IC50 (nM)
M-1	-CH3	-H	550
M-2	-CH2CH3	-H	420
M-3	-CH(CH3)2	-H	310
M-4	-Phenyl	-H	150
M-5	-CH3	-Cl	480
M-6	-CH3	-OCH3	600
M-7	-Phenyl	-Cl	95
M-8	-Phenyl	-F	110

Note: This data is representative and intended to illustrate the structure-activity relationship. Actual values will vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of Methyllinderone Derivatives

This protocol describes a general method for the synthesis of **Methyllinderone** derivatives based on the condensation of a β -ketoester with an appropriate aldehyde, followed by cyclization to form the cyclopentane-1,3-dione core.

Materials:

- Diethyl 3-oxoglutarate
- Substituted benzaldehyde
- Sodium ethoxide
- Ethanol
- Hydrochloric acid

- Sodium hydroxide
- Appropriate alkyl halide (for R1 substitution)
- Appropriate electrophile (for R2 substitution)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Knoevenagel Condensation:
 - Dissolve diethyl 3-oxoglutarate and a substituted benzaldehyde in ethanol.
 - Add a catalytic amount of a base, such as piperidine or sodium ethoxide, and stir the mixture at room temperature for 4-6 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dieckmann Cyclization:
 - Dissolve the product from the previous step in an anhydrous solvent such as toluene.
 - Add a strong base, such as sodium hydride or sodium ethoxide, portion-wise at 0°C.
 - Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
 - Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Decarboxylation:
 - Heat the crude cyclized product in an acidic or basic aqueous solution to effect decarboxylation.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Neutralize the reaction mixture and extract the product.
 - Purify the resulting cyclopentane-1,3-dione derivative by column chromatography.
- Alkylation/Acylation (R1 and R2 substitution):
 - Treat the purified cyclopentane-1,3-dione with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or DMF) to form the enolate.
 - Add the desired alkyl halide or other electrophile to introduce the R1 and R2 substituents.
 - Stir the reaction at room temperature or with gentle heating until completion.
 - Quench the reaction and purify the final product by column chromatography.

Protocol 2: Human Chymase Inhibition Assay

This protocol details the in vitro assay to determine the inhibitory potency (IC₅₀) of the synthesized **Methyllinderone** derivatives against human chymase.

Materials:

- Purified human chymase
- Assay buffer: 0.1 M Tris-HCl (pH 8.0) containing 1.8 M NaCl
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
- Test compounds (**Methyllinderone** derivatives) dissolved in DMSO

- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

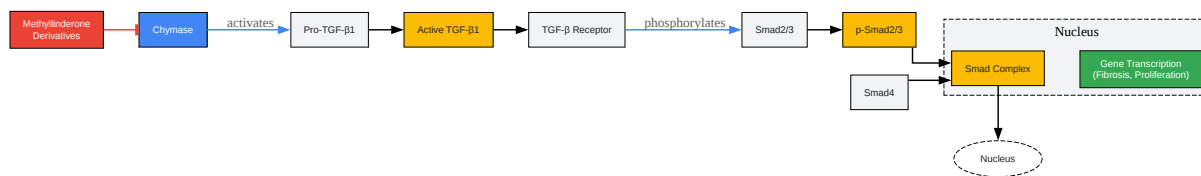
- Compound Preparation:
 - Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay buffer
 - A small volume of the test compound dilution (or DMSO for control wells).
 - Purified human chymase solution.
 - Include a "no enzyme" control and a "no inhibitor" control.
- Pre-incubation:
 - Pre-incubate the plate at 37°C for 30 minutes to allow the test compounds to interact with the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Immediately place the microplate in a plate reader pre-heated to 37°C.
 - Measure the absorbance at 405 nm at regular intervals for 30-60 minutes to monitor the formation of p-nitroaniline.

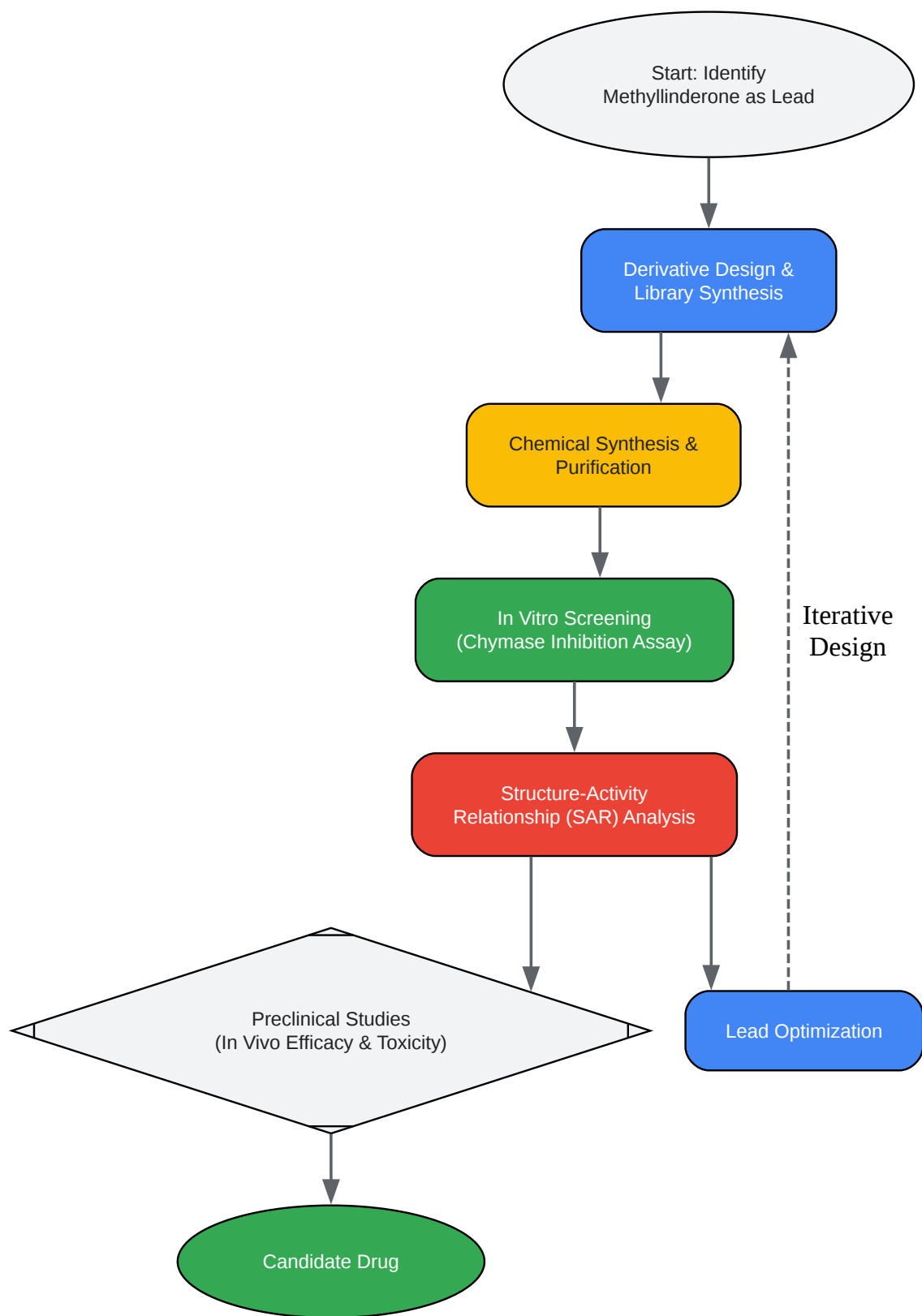
- Data Analysis:
 - Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
 - Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

Chymase is known to activate the transforming growth factor-beta 1 (TGF- β 1)/Smads signaling pathway, which plays a crucial role in fibrosis and cellular proliferation[1][2][3]. Inhibition of chymase can disrupt this cascade.





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